An In-depth Technical Guide to 16:0 DAP in Lipid Research
An In-depth Technical Guide to 16:0 DAP in Lipid Research
For Researchers, Scientists, and Drug Development Professionals
Core Summary
1,2-dipalmitoyl-3-dimethylammonium-propane, commonly abbreviated as 16:0 DAP, is a synthetic cationic lipid that has become an important tool in lipid research and pharmaceutical development.[1][2] Its primary application lies in the formulation of lipid nanoparticles (LNPs), which are utilized for the delivery of genetic material such as messenger RNA (mRNA) and microRNA (miRNA) into cells.[1][3] The "16:0" designation refers to the two palmitoyl (16-carbon) acyl chains attached to the glycerol backbone, while "DAP" stands for dimethylammonium-propane, which constitutes the cationic headgroup. This cationic nature is crucial for its function, as it facilitates the encapsulation of negatively charged nucleic acids and their subsequent delivery across cell membranes.[4] 16:0 DAP is also recognized as a pH-sensitive transfection reagent, a property that enhances the release of its cargo into the cytoplasm following endocytosis.[1]
Physicochemical Properties and Structure
The molecular structure of 16:0 DAP consists of a propane-1,2,3-triol backbone. The hydroxyl groups at positions 1 and 2 are esterified with palmitic acid, a saturated fatty acid with 16 carbon atoms. The hydroxyl group at position 3 is replaced by a dimethylammonium group, which carries a positive charge at physiological pH.
| Property | Value | Reference |
| Chemical Name | 1,2-dipalmitoyl-3-dimethylammonium-propane | [1] |
| Synonyms | DPDAP | [3] |
| CAS Number | 96326-74-8 | |
| Molecular Formula | C37H73NO4 | |
| Molecular Weight | 595.98 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Lipid Type | Cationic Lipid | [2][5] |
| Solubility | Soluble in Chloroform | [3] |
| Storage Temperature | -20°C |
Role in Lipid Nanoparticle (LNP) Formulation and Drug Delivery
16:0 DAP is a key component in the formulation of LNPs for nucleic acid delivery. These LNPs are typically composed of four main lipid components: a cationic lipid (like 16:0 DAP), a PEGylated lipid to enhance stability and circulation time, a helper lipid (like a phospholipid), and cholesterol to provide structural integrity.
The positively charged headgroup of 16:0 DAP interacts with the negatively charged phosphate backbone of nucleic acids, leading to their encapsulation within the core of the LNP. The pH-sensitive nature of 16:0 DAP is critical for the endosomal escape of the payload. Once the LNP is taken up by a cell via endocytosis, the acidic environment of the endosome protonates the dimethylamino group of 16:0 DAP. This change in charge is thought to disrupt the endosomal membrane, allowing the encapsulated nucleic acids to be released into the cytoplasm where they can be translated (in the case of mRNA) or exert their regulatory functions (in the case of miRNA).
Experimental Workflow: LNP Formulation with 16:0 DAP
The following diagram outlines a typical workflow for the formulation of LNPs using 16:0 DAP.
Caption: A generalized workflow for the formulation of lipid nanoparticles (LNPs) incorporating 16:0 DAP.
Mechanism of Cellular Uptake and Endosomal Escape
The delivery of nucleic acids into the cytoplasm is a multi-step process. The following diagram illustrates the proposed mechanism of action for LNPs containing 16:0 DAP.
Caption: Proposed mechanism of cellular uptake and endosomal escape of nucleic acids delivered by LNPs containing 16:0 DAP.
Experimental Protocols
General Protocol for LNP Formulation using Microfluidics
This protocol provides a general guideline for the formulation of LNPs containing 16:0 DAP using a microfluidic mixing device. The specific ratios of lipids and the flow rates may need to be optimized for a particular application.
Materials:
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16:0 DAP
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Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE or 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)
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Cholesterol
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PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMG-PEG 2000)
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Nucleic acid (mRNA or siRNA)
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Ethanol (200 proof, molecular biology grade)
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Citrate buffer (e.g., 50 mM, pH 4.0)
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Phosphate-buffered saline (PBS), pH 7.4
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Microfluidic mixing system
Procedure:
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Lipid Stock Preparation:
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Prepare individual stock solutions of 16:0 DAP, helper lipid, cholesterol, and PEG-lipid in ethanol. A typical concentration is 10-50 mM.
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Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid). This will be the "lipid-in-ethanol" phase.
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-
Aqueous Phase Preparation:
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Dissolve the nucleic acid in the citrate buffer to the desired concentration. This will be the "aqueous" phase.
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LNP Formulation:
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Set up the microfluidic mixing system according to the manufacturer's instructions.
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Load the lipid-in-ethanol phase and the aqueous phase into separate syringes.
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Set the flow rates for the two phases. A typical flow rate ratio is 3:1 (aqueous:lipid).
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Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-assemble into LNPs, encapsulating the nucleic acid.
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Collect the resulting LNP dispersion.
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-
Purification:
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Remove the ethanol and unencapsulated nucleic acid from the LNP dispersion. This is typically done by dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).
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-
Characterization:
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Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
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Measure the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).
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Determine the zeta potential to assess the surface charge of the LNPs.
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In Vitro Transfection Protocol
This protocol outlines a general procedure for transfecting cells in culture with LNPs formulated with 16:0 DAP.
Materials:
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Cells of interest cultured in appropriate growth medium
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LNP formulation containing the nucleic acid of interest
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Opti-MEM or other serum-free medium
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Multi-well cell culture plates
Procedure:
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Cell Seeding:
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The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
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-
Transfection:
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On the day of transfection, remove the growth medium from the cells.
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Wash the cells once with PBS.
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Dilute the LNP formulation to the desired final concentration in serum-free medium (e.g., Opti-MEM).
-
Add the diluted LNP-medium mixture to the cells.
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Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO2 incubator.
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-
Post-Transfection:
-
After the incubation period, remove the LNP-containing medium.
-
Add fresh, complete growth medium to the cells.
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Incubate the cells for 24-72 hours, depending on the specific experiment and the nucleic acid being delivered.
-
-
Analysis:
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Assess the efficiency of transfection and the biological effect of the delivered nucleic acid using appropriate methods (e.g., reporter gene expression, qPCR for gene knockdown, western blotting for protein expression).
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Quantitative Data
The following table summarizes representative quantitative data for LNPs formulated with 16:0 DAP. Note that these values can vary significantly depending on the specific formulation parameters and the cell type used.
| Parameter | Typical Value Range | Method of Measurement |
| Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential | Slightly positive to neutral | Laser Doppler Velocimetry |
| In Vitro Transfection Efficiency | Varies (cell type dependent) | Reporter Gene Assay, qPCR |
Concluding Remarks
16:0 DAP is a valuable cationic lipid for the non-viral delivery of nucleic acids. Its well-defined structure and pH-sensitive properties contribute to its effectiveness in formulating stable and efficient lipid nanoparticles. The methodologies and data presented in this guide provide a foundational understanding for researchers and developers working in the field of gene therapy and drug delivery. Further optimization of LNP formulations containing 16:0 DAP and other novel cationic lipids will continue to advance the development of next-generation nucleic acid-based therapeutics.
